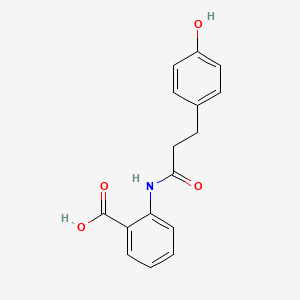

Hydroxyphenyl propamidobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFOKZQWYFNKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220022 | |

| Record name | Hydroxyphenyl propamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-49-7 | |

| Record name | Dihydroavenanthramide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyphenyl propamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyphenyl propamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyphenyl Propamidobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPHENYL PROPAMIDOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KRT26H77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxyphenyl propamidobenzoic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxyphenyl Propamidobenzoic Acid

Authored by a Senior Application Scientist

Foreword: Bridging Nature's Calm with Synthetic Precision

This compound (HPPBA), a synthetic analogue of the soothing avenanthramides found in oats (Avena sativa), has emerged as a cornerstone ingredient in advanced dermatological and cosmetic formulations.[1][2] Known scientifically as 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid and by the synonym Dihydroavenanthramide D, this molecule captures the potent anti-irritant, antihistaminic, and anti-inflammatory properties of its natural inspiration while offering the purity, stability, and consistency achievable only through controlled chemical synthesis.[1][3][4][5] This guide provides an in-depth exploration of the chemical synthesis and rigorous analytical characterization of HPPBA, designed for researchers, formulators, and drug development professionals dedicated to creating effective, science-backed solutions for skin health.

Section 1: Molecular Profile and Physicochemical Properties

Before delving into its synthesis, it is crucial to understand the fundamental properties of HPPBA. These characteristics govern its behavior in formulations and its interaction with biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 2-[3-(4-hydroxyphenyl) propanoylamino] benzoic acid | [4] |

| Synonyms | Dihydroavenanthramide D, Synthetic Avenanthramide | [1][2][4][6] |

| CAS Number | 697235-49-7 | [4][7] |

| Molecular Formula | C16H15NO4 | [3][4][6][7] |

| Molecular Weight | 285.29 g/mol | [3][6] |

| Appearance | Pure white powder | [4][7] |

| Purity (Typical) | ≥97% (HPLC) | [4][7] |

| Solubility | Low solubility in water; higher in propylene glycol, ethanol, and with surfactants. | [8][9] |

Section 2: The Synthetic Pathway: Amide Bond Formation

The core of HPPBA synthesis lies in the formation of a stable amide bond. This is achieved through the coupling of a p-hydroxyphenylpropionic acid backbone with anthranilic acid.[1] This process, while conceptually straightforward, requires precise control over reaction conditions to ensure high yield and purity, avoiding unwanted side reactions.

The Causality Behind the Synthetic Strategy

The chosen synthetic route is a classic example of peptide chemistry applied to a non-peptide target. The primary challenge is to make the carboxylic acid of p-hydroxyphenylpropionic acid reactive enough to couple with the relatively stable amine group of anthranilic acid. Direct reaction is inefficient; therefore, the carboxyl group must first be "activated." This is typically accomplished using a coupling agent, which forms a highly reactive intermediate that is then readily attacked by the amine. The selection of starting materials is deliberate:

-

p-hydroxyphenylpropionic acid: This molecule provides the phenolic structure that mimics the active portion of natural avenanthramides.[1]

-

Anthranilic acid: This component introduces the benzoic acid moiety, contributing to the final structure's overall architecture and biological activity.[1]

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of HPPBA.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example. Specific conditions may vary and should be optimized based on laboratory scale and available reagents.

Materials:

-

p-hydroxyphenylpropionic acid

-

Anthranilic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-hydroxyphenylpropionic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

-

Carboxylic Acid Activation: Cool the solution to 0°C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 equivalents) portion-wise while stirring. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours to form the active NHS ester.

-

Expert Insight: The use of NHS alongside a carbodiimide coupling agent minimizes side reactions and improves the efficiency of the final amide bond formation.

-

-

Amine Addition: In a separate flask, dissolve anthranilic acid (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated ester mixture from step 2.

-

Coupling Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Section 3: Analytical Characterization: A Self-Validating System

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized HPPBA. The convergence of data from multiple orthogonal techniques provides a self-validating confirmation of the final product.

Characterization Workflow Diagram

Caption: Orthogonal approach for HPPBA characterization.

Key Characterization Techniques and Expected Data

| Technique | Purpose | Expected Results / Key Signals |

| HPLC | Quantify purity and identify impurities. | A major peak corresponding to HPPBA with a purity of ≥97%, showing a consistent retention time under specific column and mobile phase conditions.[4][7] |

| Mass Spec. (MS) | Determine the exact molecular weight. | A molecular ion peak [M+H]⁺ at m/z ≈ 286.10 or [M-H]⁻ at m/z ≈ 284.09, confirming the molecular formula C16H15NO4. |

| FTIR | Identify key functional groups. | Broad peak at ~3300-2500 cm⁻¹ (O-H of carboxylic acid), sharp peak at ~3300 cm⁻¹ (N-H of amide), strong peaks at ~1680-1710 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (C=O of amide), peaks at ~1600, 1500 cm⁻¹ (aromatic C=C). |

| ¹H NMR | Elucidate the proton environment and connectivity. | Signals corresponding to aromatic protons (multiple peaks in the δ 6.8-8.5 ppm range), an amide proton (singlet, δ ~8-10 ppm), methylene protons (-CH2-CH2-) adjacent to the aromatic ring and carbonyl group (triplets, δ ~2.5-3.0 ppm), and a broad singlet for the phenolic -OH. |

| ¹³C NMR | Determine the number and type of carbon atoms. | Signals for two carbonyl carbons (δ ~165-175 ppm), multiple signals in the aromatic region (δ ~115-160 ppm), and signals for the two methylene carbons in the aliphatic region (δ ~30-40 ppm). |

Standard Operating Procedures (SOPs) for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve a known concentration of HPPBA in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Sample Prep: For ATR, place a small amount of the HPPBA powder directly on the crystal. For KBr, mix ~1 mg of sample with ~100 mg of dry KBr and press into a transparent disk.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic peaks corresponding to the functional groups outlined in the table above.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve the compound and show exchangeable protons (OH, NH).

-

Sample Prep: Dissolve 5-10 mg of HPPBA in ~0.7 mL of DMSO-d6.

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: Assign the observed chemical shifts, multiplicities, and integrations to the specific protons and carbons in the HPPBA structure. The correlation between ¹H and ¹³C spectra provides a definitive structural confirmation.

Conclusion: From Synthesis to Application

References

- Cipher Skincare. (2025). This compound.

- bctchemical. (n.d.). Analysis of this compound: A scientific journey of the magic whitening ingredient.

- bctchemical. (n.d.). This compound.

- LookChem. (n.d.). This compound CAS 697235-49-7.

- Bolise. (n.d.). Buy this compound Online - Price,Supply,For Sale.

- UL Prospector. (n.d.). This compound by Shanghai Coachchem Technology Co., Ltd..

- Y&R Chemspec. (n.d.). Best China this compound factory and manufacturers.

- YR Chemspec. (n.d.). Famous this compound Factory, Exporter.

- Blanchard, G., et al. (2020). Allergic contact dermatitis from a skin-calming cream containing this compound. Contact Dermatitis. Published by John Wiley & Sons Ltd.

- Walker, A., et al. (2021). Allergic contact dermatitis from a skin‐calming cream containing this compound. Contact Dermatitis, 84(5), 405-407.

Sources

- 1. cipherskincare.com [cipherskincare.com]

- 2. Allergic contact dermatitis from a skin‐calming cream containing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 697235-49-7 [smolecule.com]

- 4. bctchemical.com [bctchemical.com]

- 5. Best China this compound factory and manufacturers | Y&R Company, Factory | YR Chemspec [yrchemspec.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. bctchemical.com [bctchemical.com]

- 8. specialchem.com [specialchem.com]

- 9. bkherb.com [bkherb.com]

An In-depth Technical Guide to the Anti-Inflammatory Mechanism of Action of Hydroxyphenyl Propamidobenzoic Acid

Executive Summary

Hydroxyphenyl Propamidobenzoic Acid, a synthetic analogue of oat-derived avenanthramides, represents a significant advancement in the management of cutaneous inflammation and irritation.[1] Also known as Dihydroavenanthramide D, this compound leverages a multi-faceted mechanism of action that addresses both classical inflammatory cascades and neurosensory irritation pathways.[1][2] This guide elucidates the core molecular mechanisms, provides validated experimental protocols for their investigation, and summarizes key efficacy data. The primary modes of action include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the modulation of neurosensory responses through interaction with key receptors on mast cells, such as the neurokinin-1 receptor (NK1R).[3][4][5] These activities culminate in a significant reduction of pro-inflammatory mediators, erythema, and pruritus, establishing this compound as a compelling non-steroidal agent for researchers and drug development professionals in dermatology.[1][6][7]

Introduction: From a Natural Soothing Agent to a High-Purity Synthetic Compound

For centuries, oatmeal has been recognized for its soothing properties in relieving itch and irritation associated with various skin conditions.[4] Scientific investigation identified avenanthramides, a group of phenolic alkaloids unique to oats, as the primary bioactive compounds responsible for these anti-inflammatory and anti-irritant effects.[4][8][9] However, the low concentration of avenanthramides in natural oat sources (approx. 300 ppm) presents challenges for standardization and achieving high therapeutic efficacy.[4]

This led to the development of this compound (INCI), a nature-inspired synthetic compound that mimics the core structure and activity of the most potent avenanthramides.[1][10] The synthesis of this compound, also referred to as Dihydroavenanthramide D, allows for a highly pure, stable, and concentrated active ingredient, ensuring consistent and reproducible biological activity.[1][11]

Core Anti-Inflammatory Mechanisms of Action

This compound exerts its anti-inflammatory effects through a coordinated attack on multiple signaling pathways involved in the initiation and propagation of inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a central regulator for the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[12]

Avenanthramides have been demonstrated to be potent inhibitors of this pathway.[4][9] Research shows they prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] this compound, as a biomimetic of avenanthramides, functions through this same mechanism. By stabilizing the IκBα protein, it effectively shuts down the NF-κB signaling cascade, leading to a significant downstream reduction in the release of key pro-inflammatory cytokines such as Interleukin-8 (IL-8).[1][4]

Modulation of Neurosensory Inflammation

A significant component of skin irritation, particularly itch (pruritus), is driven by neurogenic inflammation. This process involves the interplay between sensory nerves and immune cells, most notably mast cells.[14] this compound is highly effective at disrupting this cycle.

Studies have shown that as Dihydroavenanthramide D, it can interact with the neurokinin-1 receptor (NK1R).[3][5] NK1R is the primary receptor for Substance P, a neuropeptide released from sensory nerve endings that is a potent activator of mast cells. By acting as an NK1R inhibitor, this compound prevents Substance P-induced mast cell degranulation.[3][5] This action blocks the release of a host of pro-inflammatory and pruritic mediators, including histamine and cytokines like Interleukin-6 (IL-6).[3][5] Furthermore, related research on oat-derived actives points to the modulation of another key mast cell receptor, MRGPRX2, which is also strongly linked to itchy skin sensations.[8][14] This dual-receptor targeting provides a robust mechanism for alleviating neurosensory-driven redness and itch.

Antioxidant Activity

This compound also possesses intrinsic antioxidant properties.[1][10][15] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is both a cause and a consequence of inflammation.[16] ROS can activate pro-inflammatory signaling pathways, including NF-κB, creating a vicious cycle.[16] By neutralizing free radicals, this compound helps to mitigate this component of the inflammatory response, protecting cells from oxidative damage and reducing a key trigger for inflammation.

Experimental Validation and Protocols

The mechanisms described above can be validated using a series of robust in vitro and ex vivo assays. As a self-validating system, these protocols are designed to provide clear, quantifiable endpoints to assess the anti-inflammatory activity of this compound.

In Vitro Assay: NF-κB Reporter Gene Assay in Keratinocytes

This assay quantifies the ability of a test compound to inhibit the transcriptional activity of NF-κB. The causality is direct: if the compound inhibits the pathway, the reporter gene expression will decrease.

Methodology:

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured to 80% confluency in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements using a suitable lipid-based transfection reagent.

-

Pre-treatment: 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control. Cells are incubated for 2 hours.

-

Inflammatory Challenge: Cells are stimulated with a pro-inflammatory cytokine, typically TNF-α (10 ng/mL), for 6 hours to activate the NF-κB pathway.[4] A non-stimulated control group is also maintained.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a luminometer. A constitutively expressed Renilla luciferase plasmid can be co-transfected to normalize for transfection efficiency.

-

Data Analysis: Results are expressed as relative luciferase units (RLU) or as a percentage of inhibition compared to the TNF-α-stimulated vehicle control.

In Vitro Assay: Mast Cell Degranulation Assay

This assay measures the inhibition of mediator release from mast cells, providing direct evidence of neurosensory modulation.

Methodology:

-

Cell Culture: A rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells, is cultured to confluency.

-

Pre-treatment: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer). They are then incubated with various concentrations of this compound for 30 minutes at 37°C.

-

Stimulation: Degranulation is induced by adding a secretagogue, such as Substance P (to assess NK1R-mediated pathways) or a calcium ionophore like A23187.[5]

-

Quantification of Mediator Release: The reaction is stopped by centrifugation at 4°C. The extent of degranulation is determined by measuring the activity of the enzyme β-hexosaminidase released into the supernatant. A colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added, and absorbance is read at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (determined by lysing an untreated cell sample with Triton X-100).

Ex Vivo Model: Cytokine Profiling in Inflamed Skin Explants

This model provides a more physiologically relevant system to assess the anti-inflammatory effects on human skin tissue.

Methodology:

-

Tissue Preparation: Full-thickness human skin explants obtained from cosmetic surgery are maintained in culture at the air-liquid interface on culture inserts.

-

Topical Application: A formulation containing this compound (e.g., 1% in a cream base) or a placebo formulation is applied topically to the epidermal surface.

-

Inflammatory Challenge: Inflammation is induced by adding an irritant like lipopolysaccharide (LPS) to the culture medium.[17]

-

Incubation: The explants are incubated for 24-48 hours.

-

Cytokine Measurement: At the end of the incubation period, the culture medium is collected. The levels of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: Cytokine concentrations in the medium from HPPA-treated explants are compared to those from placebo-treated, inflamed explants.

Summary of Efficacy Data

Clinical and in vivo studies have quantified the potent anti-irritant and anti-inflammatory effects of this compound. The data consistently demonstrate a rapid and significant reduction in the primary symptoms of inflammation.

| Parameter Assessed | Efficacy Result | Study Context | Citation |

| Pruritus (Itch) | ~65% reduction in itch perception | Clinical study on subjects with dry, itchy skin | [6][7] |

| Erythema (Redness) | ~50% reduction in skin redness | Clinical study on subjects with dry, itchy skin | [6][7] |

| Pro-inflammatory Cytokines | Downregulation of gene expression | Gene expression analysis in clinical trial | [1] |

| Mast Cell Degranulation | Inhibition of mediator release | In vitro study | [3][5] |

Conclusion and Future Directions

This compound stands out as a well-characterized anti-inflammatory agent with a sophisticated, multi-target mechanism of action. Its ability to concurrently inhibit the central NF-κB inflammatory pathway and the distinct neurosensory irritation pathways provides a comprehensive approach to managing skin inflammation and sensitivity.[1][3][4] The robust in vitro and clinical data underscore its efficacy in reducing itch, redness, and the underlying molecular drivers of these symptoms.[1][6][7]

Future research should focus on expanding its clinical validation in specific inflammatory dermatoses, such as atopic dermatitis, rosacea, and psoriasis. Head-to-head comparative studies against other anti-inflammatory agents, including corticosteroids and calcineurin inhibitors, would further delineate its therapeutic position. Additionally, exploring its potential synergistic effects with other active ingredients that target different aspects of skin barrier repair and homeostasis could lead to the development of next-generation dermatological products.

References

- This compound. Cipher Skincare. [Link]

- Symrise isolates functional oat compound for soothing and moisturizing sensitive skin. Personal Care Insights. [Link]

- Symrise introduces cosmetic ingredient from oats: SymCalmin® Avena soothes sensitive skin. Symrise. [Link]

- SymCalmin. Symrise. [Link]

- What's the function of this compound on skin ? Shaanxi Yuantai Biological Technology Co.,Ltd. [Link]

- Oat Avenanthramides (this compound). MySkinRecipes. [Link]

- SymCalmin® by Symrise. UL Prospector. [Link]

- SymCalmin® by Symrise. UL Prospector. [Link]

- This compound Explained, Skin Benefits, INCI. Procoal. [Link]

- Best China this compound factory and manufacturers. Y&R. [Link]

- Dihydroavenanthramide D for Anti-irritant and Anti-itch. Cosmetics & Toiletries. [Link]

- Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity. PubMed. [Link]

- Avenanthramides of Oats: Medicinal Importance and Future Perspectives. Pharmacognosy Reviews. [Link]

- Avenanthramide supplementation attenuates exercise-induced inflammation in postmenopausal women. PubMed. [Link]

- Dihydroavenanthramide D inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor. PubMed. [Link]

- Dihydroavenanthramide D Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression. MDPI. [Link]

- Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. PMC - PubMed Central. [Link]

- The Nuclear Factor NF-κB Pathway in Inflamm

- NF-κB in Oxid

- Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis. MDPI. [Link]

Sources

- 1. cipherskincare.com [cipherskincare.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 4. Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroavenanthramide D inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. procoal.co.uk [procoal.co.uk]

- 8. Symrise isolates functional oat compound for soothing and moisturizing sensitive skin [personalcareinsights.com]

- 9. phcogrev.com [phcogrev.com]

- 10. Best China this compound factory and manufacturers | Y&R Company, Factory | YR Chemspec [yrchemspec.com]

- 11. Dihydroavenanthramide D Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression [mdpi.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. symrise.com [symrise.com]

- 15. alterchem.ru [alterchem.ru]

- 16. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis [mdpi.com]

Hydroxyphenyl propamidobenzoic acid as a synthetic avenanthramide analogue

An In-Depth Technical Guide to Hydroxyphenyl Propamidobenzoic Acid: A Synthetic Avenanthramide Analogue for Advanced Dermatological Applications

Executive Summary

This compound (HPPBA), a synthetic analogue of oat-derived avenanthramides, represents a significant advancement in the management of sensitive, irritated, and inflamed skin.[1][2] Engineered for enhanced purity, stability, and potency, HPPBA offers a multi-faceted approach to skin soothing by targeting the core drivers of inflammation, pruritus (itch), and oxidative stress. This guide provides a comprehensive technical overview of HPPBA's synthesis, its detailed mechanisms of action, clinical efficacy, and practical experimental protocols for its evaluation. By elucidating the causality behind its biological activity—from the inhibition of the NF-κB signaling pathway to the modulation of neurosensory receptors—this document serves as a critical resource for researchers, formulators, and drug development professionals seeking to leverage this powerful anti-irritant in next-generation dermatological solutions.

Section 1: Introduction to this compound (HPPBA)

The Avenanthramide Benchmark: Nature's Anti-Irritant

For centuries, oats (Avena sativa) have been utilized in traditional medicine for their skin-soothing properties.[3][4] Modern science has identified avenanthramides, a group of phenolic alkaloids unique to oats, as the primary bioactive compounds responsible for these effects.[3][5][6] Avenanthramides exhibit potent anti-inflammatory, antioxidant, and anti-itch activities, making them a benchmark for treating irritated skin conditions.[3][7] Their primary mechanism involves the inhibition of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[3][6]

HPPBA: A Synthetic Analogue Engineered for Superior Performance

While effective, the direct extraction of avenanthramides from natural sources presents challenges related to purity, batch-to-batch consistency, and potential for allergic sensitization. This compound (also known as Dihydroavenanthramide D or DHAvD) is a nature-inspired synthetic compound designed to replicate the core structure and benefits of natural avenanthramides while overcoming their limitations.[1][2][8] The controlled synthetic process ensures high purity, stability, and efficacy, allowing for greater potency and optimized bioavailability in topical formulations.[1]

Chemical Identity and Properties

HPPBA is a stable, white crystalline powder with well-defined chemical characteristics, making it a reliable ingredient for cosmetic and pharmaceutical formulations.[9]

| Property | Value | Reference |

| Chemical Name | 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid | [10] |

| INCI Name | This compound | [11] |

| CAS Number | 697235-49-7 | [12] |

| Molecular Formula | C₁₆H₁₅NO₄ | [10][13] |

| Molecular Weight | 285.29 g/mol | [4][10] |

| Appearance | White Crystalline Powder | [4][9] |

Section 2: Synthesis and Rationale

The Need for a Synthetic Analogue

The decision to pursue a synthetic route for an avenanthramide analogue is grounded in key scientific and manufacturing principles. Natural extracts can contain a complex mixture of compounds, leading to variability in the concentration of the active avenanthramides and the presence of potential allergens. A synthetic pathway provides a pure, single-molecule active ingredient, ensuring reproducible clinical efficacy and an improved safety profile. This approach allows for the optimization of the molecular structure to enhance stability and skin penetration, which is critical for delivering the active to its target sites within the epidermis and dermis.[1][14]

Synthetic Pathway

The synthesis of HPPBA is a targeted chemical process designed for efficiency and purity. The process ensures that the final molecule possesses the essential structural motifs required for its anti-inflammatory and anti-pruritic bioactivity.

The general synthesis involves two primary steps:

-

Activation of the Base Structure: The process begins with a derivative of p-hydroxyphenylpropionic acid, which mimics the core structure of natural avenanthramides. This molecule is chemically activated to facilitate the subsequent reaction.[1]

-

Amide Bond Formation: The activated molecule is then reacted with anthranilic acid under controlled conditions to form a stable amide bond.[1] This step creates the final HPPBA structure, which is then purified to remove any unreacted starting materials or byproducts.

Section 3: Core Biological Mechanisms of Action

HPPBA exerts its potent soothing effects through a confluence of biological pathways that collectively suppress inflammation, inhibit the itch sensation, neutralize oxidative stress, and fortify the skin's protective barrier.

Attenuation of the Inflammatory Cascade: The NF-κB Pathway

A primary driver of HPPBA's anti-inflammatory efficacy is its ability to inhibit the NF-κB signaling pathway, a central regulator of the immune response.[3][6] In response to irritants, pro-inflammatory cytokines like TNF-α activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding inflammatory mediators, including IL-6 and IL-8. HPPBA intervenes by suppressing the activation of this pathway, thereby downregulating the expression of these pro-inflammatory cytokines and visibly reducing redness and swelling.[1][3][6]

Neurosensory Modulation: Targeting Itch and Irritation Receptors

HPPBA effectively mitigates pruritus through a dual-action mechanism targeting neurosensory pathways.

-

Histamine Modulation: It demonstrates potent antihistamine properties, reducing histamine-induced skin redness and irritation.[10][15] This is crucial for alleviating the itch associated with allergic reactions and conditions like atopic dermatitis.

-

NK1R Interaction: Studies have shown that HPPBA can interact with the neurokinin-1 receptor (NK1R).[16][17] By binding to this receptor, it inhibits mast cell degranulation, a process that releases a cascade of itch-inducing and pro-inflammatory mediators into the skin.[16]

Potent Antioxidant Activity

The molecular structure of HPPBA allows it to act as a powerful antioxidant, effectively neutralizing free radicals generated by UV radiation and environmental pollutants.[10][14] This action protects skin cells from oxidative stress, which is a key contributor to premature aging, inflammation, and a compromised skin barrier.[14] By scavenging these reactive oxygen species (ROS), HPPBA helps maintain the skin's natural antioxidant defense systems and supports cellular repair.[14]

Reinforcement of the Epidermal Barrier

A healthy skin barrier is essential for preventing moisture loss and protecting against external aggressors. HPPBA contributes significantly to barrier function by promoting the synthesis of essential lipids and proteins that form the barrier's structure.[14][18] It also enhances the skin's natural moisturizing factors (NMFs), leading to improved hydration and water retention.[14] This dual effect results in skin that is more resilient, smoother, and less susceptible to irritation.[18]

Section 4: Clinical Efficacy and Applications

Dermatological Applications

The multifaceted mechanism of HPPBA makes it a highly versatile active ingredient for a wide range of dermatological and cosmetic applications, including:

-

Sensitive and Reactive Skin: Formulations designed to reduce general redness, irritation, and discomfort.[19]

-

Chronic Inflammatory Conditions: As a non-steroidal agent in products for skin prone to eczema, psoriasis, and dermatitis.[10]

-

Anti-Pruritic Treatments: Targeted relief for itchy skin, whether caused by dryness, allergic reactions, or dermatological conditions.[4]

-

Post-Procedure Care: Soothing products for use after aesthetic treatments to calm the skin and reduce redness.

-

Scalp Care: Shampoos and treatments for sensitive, itchy scalps.[9][10]

-

Anti-Aging: By mitigating low-grade chronic inflammation ("inflammaging") and protecting collagen from oxidative damage, it also serves as an effective component in anti-aging regimens.[14]

Summary of Key Clinical Data

Clinical studies have consistently validated the efficacy of HPPBA in reducing the signs and symptoms of skin irritation.

| Study Focus | Key Findings | Reference |

| Anti-Itch & Redness | A manufacturer's clinical study demonstrated a 65% reduction in itchiness and a 50% reduction in redness with a 2% concentration of a diluted HPPBA solution. | [20][21] |

| Seborrheic Dermatitis | A cream containing HPPBA applied twice daily for two weeks resulted in a significant decrease in erythema, desquamation, and pruritus . Gene expression analysis confirmed a downregulation of pro-inflammatory cytokines. | [1] |

| Skin Barrier & Hydration | In a clinical trial, a formulation with HPPBA showed a 7.5% improvement in skin barrier function and a 13.4% improvement in surface moisturization . | [22] |

| Uneven Skin Tone | The same study noted a 20.1% improvement in the visibility of uneven skin tone , likely due to the reduction of inflammation-induced pigmentation. | [22] |

Formulation Considerations for Topical Delivery

HPPBA is a stable molecule that can be incorporated into various cosmetic chassis, including creams, lotions, serums, and gels.[9] To optimize its delivery and efficacy, it is often pre-solubilized. A common commercial form is a 5% solution of HPPBA in a blend of butylene glycol and pentylene glycol, which enhances its penetration into the stratum corneum while ensuring it remains active.[8][23] Its unique molecular structure and lipophilic properties create an optimal balance for skin penetration without disrupting the skin barrier.[14]

Section 5: Experimental Protocols for Evaluation

The following protocols provide a framework for quantifying HPPBA in formulations and validating its anti-inflammatory activity in a laboratory setting.

Protocol: In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

-

Objective: To determine the ability of HPPBA to reduce the secretion of the pro-inflammatory cytokine IL-6 in human keratinocytes stimulated with a known irritant.

-

Methodology:

-

Cell Culture: Culture human epidermal keratinocytes (HEKa) in appropriate media until they reach 80% confluency in a 24-well plate.

-

Pre-treatment: Treat the cells with varying concentrations of HPPBA (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 2 hours.

-

Inflammatory Challenge: Induce inflammation by adding a stimulating agent like lipopolysaccharide (LPS) or TNF-α to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Self-Validation: The protocol's integrity is validated by including a positive control (stimulated cells with vehicle) which should show high IL-6 levels, and a negative control (unstimulated cells) which should show baseline IL-6 levels. A dose-dependent decrease in IL-6 with increasing HPPBA concentration would confirm its anti-inflammatory activity.

Protocol: Quantitative Analysis of HPPBA in Formulations via LC-MS/MS

-

Objective: To accurately quantify the concentration of HPPBA in a finished cosmetic product.

-

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity to detect and quantify a specific analyte within a complex cosmetic matrix.[24]

-

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the cosmetic formulation into a centrifuge tube.

-

Perform a solvent extraction using a suitable solvent like methanol or acetonitrile to dissolve the HPPBA and precipitate insoluble matrix components. An internal standard should be added at this stage.

-

Vortex vigorously and centrifuge to pellet the excipients.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Separation (UHPLC):

-

Mass Spectrometric Detection (MS/MS):

-

Quantification: Generate a calibration curve using certified standards of HPPBA at known concentrations and calculate the concentration in the sample based on the peak area ratio relative to the internal standard.

-

Section 6: Safety and Toxicological Profile

Overview of Safety Data

HPPBA is generally regarded as a safe and well-tolerated ingredient for topical use and is considered suitable for all skin types, including sensitive skin.[10][20] The Environmental Working Group (EWG) Skin Deep® database assigns HPPBA a low hazard score, with low concerns for cancer, allergies, or developmental toxicity based on available data.[2] Safety Data Sheets (SDS) indicate that the substance is not classified as hazardous and has low acute toxicity.[11][12]

Reported Cases and Considerations

While HPPBA has an excellent safety profile, the potential for sensitization exists with any cosmetic ingredient. At least one published case report has detailed an instance of allergic contact dermatitis (ACD) where HPPBA, within a commercial skin-calming cream, was identified as the likely causative agent through patch testing.[8] This underscores the importance of standard safety practices for consumers, such as performing a patch test before widespread use of any new product, especially for individuals with a history of skin allergies.[20]

Section 7: Conclusion and Future Directions

This compound stands out as a premier active ingredient in the field of dermo-cosmetics, offering a scientifically validated, multi-pronged approach to skin soothing. Its superiority over natural extracts in terms of purity and consistency, combined with its robust efficacy in mitigating inflammation and pruritus, makes it an invaluable tool for formulators. Future research may further explore its synergistic effects with other active ingredients, its potential in treating a broader range of inflammatory dermatoses, and the development of novel delivery systems to further enhance its bioavailability and targeted action within the skin. As consumer demand for gentle yet powerful skincare solutions grows, HPPBA is poised to become a cornerstone of therapeutic and restorative skin health.

References

- Cipher Skincare. (2025). This compound. [Link]

- Kintai. (2025). What are the benefits of this compound in skincare?. [Link]

- Wikipedia. (n.d.). Avenanthramide. [Link]

- PubMed Central. (2023). Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities. [Link]

- Chen Lang. (2024).

- ALODERMA. (n.d.).

- PubMed Central. (n.d.). Phenolic amides (avenanthramides)

- UL Prospector. (n.d.). This compound by Shanghai Coachchem Technology Co., Ltd.. [Link]

- Pharmacognosy Reviews. (n.d.). Avenanthramides of Oats: Medicinal Importance and Future Perspectives. [Link]

- EWG Skin Deep®. (n.d.). What is this compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- SincereSkin.lt. (n.d.). This compound. [Link]

- Procoal. (2021). This compound Explained, Skin Benefits, INCI. [Link]

- INCIDecoder. (n.d.). This compound (Explained + Products). [Link]

- Google Patents. (n.d.).

- Paula's Choice. (n.d.). What is this compound?. [Link]

- Huachem Ingredients Co., Ltd. (n.d.). This compound CAS 697235-49-7. [Link]

- ResearchGate. (n.d.). Allergic contact dermatitis from a skin‐calming cream containing this compound. [Link]

- ResearchGate. (n.d.). Chemical formulation of this compound (HPPBA;.... [Link]

- Beri Pharma Co., Ltd. (n.d.).

- Perflavory. (n.d.). This compound, 697235-49-7. [Link]

- bctchemical. (n.d.). The Benefits and Uses of this compound (HPPA). [Link]

- NIH PubMed Central. (n.d.). Allergic contact dermatitis from a skin‐calming cream containing this compound. [Link]

- bctchemical. (n.d.). Analysis of this compound: A scientific journey of the magic whitening ingredient. [Link]

- Ulta Beauty. (n.d.). Deep Vita C Capsule Cream - medicube. [Link]

- Dr. Idriss. (n.d.). Left Un-Red Redness Duo. [Link]

- Y&R Chemspec. (n.d.). Best China this compound factory and manufacturers. [Link]

Sources

- 1. cipherskincare.com [cipherskincare.com]

- 2. ewg.org [ewg.org]

- 3. Avenanthramide - Wikipedia [en.wikipedia.org]

- 4. gzhuachem.com [gzhuachem.com]

- 5. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcogrev.com [phcogrev.com]

- 7. What Are Avenanthramides Used For - Chenlang [chenlangbio.com]

- 8. Allergic contact dermatitis from a skin‐calming cream containing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Best China this compound factory and manufacturers | Y&R Company, Factory | YR Chemspec [yrchemspec.com]

- 10. Buy this compound | 697235-49-7 [smolecule.com]

- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 12. v6-file.globalso.com [v6-file.globalso.com]

- 13. bctchemical.com [bctchemical.com]

- 14. What are the benefits of this compound in skincare? - Kintai [healthkintai.com]

- 15. ulprospector.com [ulprospector.com]

- 16. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. aloderma.com [aloderma.com]

- 19. nbinno.com [nbinno.com]

- 20. procoal.co.uk [procoal.co.uk]

- 21. This compound (Explained + Products) [incidecoder.com]

- 22. ulta.com [ulta.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Anti-inflammatory properties of Hydroxyphenyl propamidobenzoic acid

An In-Depth Technical Guide to the Anti-inflammatory Properties of Hydroxyphenyl propamidobenzoic Acid

Abstract

This compound, a synthetic analogue of avenanthramides found in oats, has emerged as a potent anti-inflammatory and anti-irritant agent in dermatological applications.[1] Also known as Dihydroavenanthramide D (DHAvD), this compound exhibits significant efficacy in mitigating key inflammatory markers and processes.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its anti-inflammatory properties, details robust experimental protocols for its evaluation, and discusses its applications for researchers and drug development professionals. The core of its activity lies in the inhibition of neurogenic inflammation via neurokinin-1 receptor (NK1R) antagonism and subsequent mast cell stabilization, as well as the significant downregulation of pro-inflammatory cytokine secretion.[3][4]

Introduction: A Synthetic Analogue of Nature's Soothing Agent

For centuries, oats (Avena sativa) have been recognized for their skin-soothing properties, largely attributed to a unique group of phenolic alkaloids called avenanthramides.[5] this compound (HPPA) is a nature-inspired synthetic compound designed to mimic the most active components of oats, offering high purity, stability, and concentrated efficacy.[2][6] Chemically designated as 2-[[(3-(4-Hydroxyphenyl)-1-Oxopropyl]Amino]-Benzoic Acid, HPPA has gained prominence in cosmetic and pharmaceutical formulations for its potent anti-irritant, anti-itch, and anti-inflammatory benefits.[7][8] Clinical studies have demonstrated its remarkable ability to reduce histamine-induced itch by up to 65% and skin redness by 50%, making it a valuable molecule for managing inflammatory skin conditions such as eczema, rosacea, and dermatitis.[2][7][8]

Core Anti-inflammatory Mechanisms of Action

The therapeutic effects of HPPA stem from its ability to intervene in multiple, interconnected inflammatory pathways. Its mechanism is multifaceted, combining neurosensory modulation with direct cellular effects on immune cells.

Inhibition of Neurogenic Inflammation and Mast Cell Stabilization

A primary driver of itch and inflammation in the skin is the activation of sensory nerves and mast cells, a process termed neurogenic inflammation. HPPA directly targets this pathway.

-

Neurokinin-1 Receptor (NK1R) Antagonism: Studies have revealed that HPPA can interact with the neurokinin-1 receptor (NK1R).[3][9] This receptor's primary ligand is Substance P, a neuropeptide released from sensory nerve endings that is a potent trigger of inflammation and pruritus. By acting as an NK1R antagonist, HPPA effectively blocks the downstream signaling cascade initiated by Substance P.[10]

-

Mast Cell Degranulation Inhibition: The activation of NK1R on mast cells by Substance P leads to their degranulation—a process where they release a payload of pro-inflammatory mediators, including histamine, cytokines, and proteases.[4] HPPA's inhibition of NK1R signaling stabilizes mast cells, preventing this release and thereby reducing the subsequent vasodilation, swelling, redness, and itching that characterize an inflammatory response.[3][10]

Conclusion and Future Directions

This compound is a highly effective anti-inflammatory agent with a well-defined mechanism of action centered on the disruption of neurogenic inflammation and the downregulation of pro-inflammatory cytokine production. Its ability to antagonize the NK1R, stabilize mast cells, and suppress key cytokines like IL-6 provides a multi-pronged approach to managing inflammatory skin conditions.

For drug development professionals, HPPA represents a benchmark for non-steroidal, topical anti-inflammatory efficacy. Future research should aim to:

-

Elucidate the precise interaction with the NF-κB pathway: Conduct studies to determine the exact point of inhibition within the NF-κB cascade.

-

Investigate effects on other inflammatory pathways: Explore potential inhibitory effects on enzymes like Cyclooxygenase-2 (COX-2) or lipoxygenase (LOX), which are key in prostaglandin and leukotriene synthesis. [11][12]* Expand clinical trials: Conduct larger-scale clinical trials across a wider range of inflammatory dermatoses to further validate its efficacy and safety profile.

By leveraging its robust, nature-inspired mechanism, HPPA stands as a cornerstone ingredient for developing advanced therapeutic solutions for sensitive and inflamed skin.

References

- Procoal. (2021). This compound Explained, Skin Benefits, INCI. [Link]

- Cipher Skincare. (2025). This compound. [Link]

- Shanghai Coachchem Technology Co., Ltd. This compound. UL Prospector. [Link]

- bctchemical. The Benefits and Uses of this compound (HPPA). [Link]

- SincereSkin.lt. This compound. [Link]

- ResearchGate. Allergic contact dermatitis from a skin‐calming cream containing this compound. [Link]

- Cosmetics & Toiletries. (2008). Dihydroavenanthramide D for Anti-irritant and Anti-itch. [Link]

- PubMed Central (PMC). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]

- PubMed Central (PMC). Allergic contact dermatitis from a skin-calming cream containing this compound. [Link]

- INCIDecoder. This compound (Explained + Products). [Link]

- ResearchGate.

- Frontiers. Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression. [Link]

- MDPI. Dihydroavenanthramide D Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression. [Link]

- MDPI.

- UL Prospector.

- PubMed. New insights into COX-2 biology and inhibition. [Link]

- PubMed.

- Frontiers.

- Dr. Bruce Hoffman.

- PubMed Central (PMC). Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium. [Link]

- ResearchGate. In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. [Link]

- MDPI.

- PubMed Central (PMC). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. [Link]

- Semantic Scholar.

- MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

- MDPI.

- PubMed Central (PMC).

- National Institutes of Health (NIH). The effect of healing phenotype-inducing cytokine formulations within soft hydrogels on encapsulated monocytes and incoming immune cells. [Link]

- MDPI.

- PubMed Central (PMC).

- National Institutes of Health (NIH).

- PubMed Central (PMC). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. [Link]

- ResearchGate.

Sources

- 1. Allergic contact dermatitis from a skin‐calming cream containing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cipherskincare.com [cipherskincare.com]

- 3. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. sincereskincare.com [sincereskincare.com]

- 7. procoal.co.uk [procoal.co.uk]

- 8. This compound (Explained + Products) [incidecoder.com]

- 9. researchgate.net [researchgate.net]

- 10. Dihydroavenanthramide D inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Hydroxyphenyl Propamidobenzoic Acid: A Mechanistic Approach to Modulating Pro-Inflammatory Cytokines

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The inflammatory cascade, orchestrated by a complex network of pro-inflammatory cytokines, is a critical driver of numerous pathological conditions. Consequently, the identification and characterization of novel anti-inflammatory agents remain a paramount objective in therapeutic development. Hydroxyphenyl Propamidobenzoic Acid (HPPA), a synthetic analogue of the bioactive avenanthramides found in oats, has emerged as a potent anti-irritant and anti-inflammatory molecule.[1][2] This technical guide provides an in-depth exploration of the mechanisms by which HPPA modulates pro-inflammatory cytokine production, offering field-proven experimental protocols for its evaluation. We will dissect the core signaling pathways, present self-validating methodologies for assessing its efficacy, and discuss the interpretation of results for researchers, scientists, and drug development professionals.

Part 1: The Inflammatory Milieu and the Role of Cytokines

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. While essential for healing, chronic or dysregulated inflammation contributes to a wide range of diseases. This process is largely mediated by cytokines, a group of small proteins crucial for cell signaling. Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), are key architects of the inflammatory response.[3] They are produced by immune cells like macrophages and monocytes and are responsible for recruiting leukocytes, inducing fever, and promoting the synthesis of acute-phase proteins.[3][4]

The expression of these cytokines is tightly regulated, primarily at the transcriptional level. A pivotal regulator in this process is the Nuclear Factor-kappa B (NF-κB) transcription factor.[5] In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of NF-κB, its translocation into the nucleus, and the subsequent transcription of genes encoding pro-inflammatory cytokines.[6] Therefore, the inhibition of the NF-κB pathway represents a primary strategy for developing anti-inflammatory therapeutics.[5]

Part 2: this compound (HPPA) - An Oat-Inspired Modulator

This compound, also known as Dihydroavenanthramide D, is a nature-inspired synthetic molecule.[1] It was developed to mimic the potent anti-irritant, anti-itch, and anti-inflammatory properties of avenanthramides, the phenolic alkaloids uniquely found in oats (Avena sativa).[7][8][9] Commercially available under trade names like SymCalmin®, HPPA is recognized for its ability to significantly reduce inflammation-associated symptoms like redness and itching.[7][10][11][12] Clinical studies have demonstrated its capacity to reduce itchiness by up to 65% and redness by 50%.[7][13]

Core Mechanism of Action: Inhibition of NF-κB Signaling

The primary anti-inflammatory effect of HPPA and its natural counterparts, avenanthramides, is attributed to the inhibition of the NF-κB signaling pathway.[8][14] By suppressing the activation of NF-κB, HPPA effectively abrogates the downstream transcription of key pro-inflammatory cytokine genes.[8] This targeted action prevents the amplification of the inflammatory cascade at its source.

dot

Caption: Proposed NF-κB signaling pathway and the inhibitory action of HPPA.

Potential Secondary Mechanisms

-

Aryl Hydrocarbon Receptor (AhR) Activation: The AhR is a ligand-activated transcription factor that plays a role in modulating immune responses.[15] Activation of AhR can suppress the expression of pro-inflammatory cytokines, including IL-6, partly by interfering with NF-κB activity.[16][17] While direct binding of HPPA to AhR requires further investigation, many phenolic compounds are known AhR ligands, making this a plausible secondary or complementary mechanism of action.[17]

-

Mast Cell Stabilization: Recent research on oat-derived actives has pointed to the Mas-related G protein-coupled receptor X2 (MRGPRX2) as a key target.[18][19] This receptor is found on mast cells and is involved in neuro-immune interactions, particularly itching. By modulating this receptor, HPPA may inhibit mast cell degranulation and the release of histamine and other inflammatory mediators, contributing to its potent anti-itch and anti-irritant effects.[11][19]

Part 3: Experimental Validation Protocols

To rigorously assess the cytokine-modulating effects of HPPA, a well-controlled in vitro system is essential. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Experimental Workflow Overview

dot

Caption: A comprehensive workflow for evaluating HPPA's anti-cytokine activity.

Protocol 3.1: In Vitro Cytokine Inhibition Assay Using Human PBMCs

Causality: Human Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant model as they comprise a mixed population of immune cells, including monocytes, which are primary producers of pro-inflammatory cytokines.[20] LPS is used as it is a potent and well-characterized activator of the TLR4 pathway, reliably inducing a strong cytokine response.[20][21]

Materials:

-

Ficoll-Paque™ PLUS

-

RPMI 1640 medium, supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Human whole blood (from healthy donors)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (HPPA)

-

Dexamethasone (Positive Control)

-

DMSO (Vehicle Control)

-

96-well cell culture plates

Methodology:

-

PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium. Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Pre-treatment: Prepare serial dilutions of HPPA (e.g., 0.1 µM to 100 µM) in complete medium. Also prepare solutions for the vehicle control (DMSO at the highest concentration used for HPPA) and the positive control (Dexamethasone, e.g., 1 µM). Add the respective treatments to the cells and incubate for 1-2 hours at 37°C, 5% CO₂.

-

Stimulation: Prepare a 2X working solution of LPS (e.g., final concentration of 1 µg/mL). Add this solution to all wells except the unstimulated (negative) control wells.

-

Incubation: Incubate the plate for a specified period. For gene expression analysis (qPCR), a shorter incubation of 4-6 hours is optimal. For protein secretion analysis (ELISA), a longer incubation of 18-24 hours is recommended.

-

Harvesting:

-

Centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect the supernatant for ELISA analysis and store at -80°C.

-

Lyse the remaining cell pellet in the wells using an appropriate lysis buffer for RNA extraction.

-

Protocol 3.2: Quantification of Cytokine Protein Levels by ELISA

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted protein levels in biological fluids.[22] This protocol measures the final functional output of the inflammatory signaling pathway.

Materials:

-

Commercial ELISA kits for Human TNF-α and IL-6 (e.g., from R&D Systems, Thermo Fisher Scientific).[4][22]

-

Harvested cell culture supernatants.

-

Microplate reader.

Methodology:

-

Kit Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the commercial ELISA kit manual.[23][24]

-

Assay Procedure:

-

Add standards and samples (supernatants from Protocol 3.1) to the antibody-pre-coated wells.[25]

-

Incubate as specified.

-

Wash the wells to remove unbound substances.

-

Add the detection antibody.[25]

-

Incubate and wash.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.[25]

-

Wash thoroughly.

-

Add the substrate solution and incubate in the dark for color development.[23]

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.[23]

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve. Determine the percentage inhibition of cytokine release for each HPPA concentration relative to the LPS-stimulated vehicle control.

Protocol 3.3: Quantification of Cytokine Gene Expression by RT-qPCR

Causality: Real-time quantitative PCR (RT-qPCR) allows for the precise measurement of mRNA levels, providing insight into whether the compound acts at the level of gene transcription.[26][27] This method is highly sensitive and quantitative.[28]

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Real-time PCR instrument.

Methodology:

-

RNA Extraction: Extract total RNA from the cell lysates (from Protocol 3.1) using a commercial RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers for the target gene (or a housekeeping gene), and the synthesized cDNA template.

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).[30]

-

-

Data Analysis:

-

Determine the Quantification Cycle (Cq) value for each sample.[29]

-

Normalize the Cq values of the target genes (TNF-α, IL-6) to the Cq value of the housekeeping gene (ΔCq).

-

Calculate the relative change in gene expression using the ΔΔCq method, comparing the HPPA-treated samples to the LPS-stimulated vehicle control.

-

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Key Pro-inflammatory Cytokines Modulated by HPPA

| Cytokine | Primary Function in Inflammation | HPPA's Modulatory Effect |

| TNF-α | Master regulator; induces fever, apoptosis, and production of other cytokines (e.g., IL-6).[3] | Inhibition of gene expression and protein secretion.[31] |

| IL-6 | Promotes acute-phase response, B-cell differentiation, and leukocyte recruitment.[4][32] | Strong inhibition of gene expression and protein secretion.[31][32] |

| IL-8 | Potent chemoattractant and activator of neutrophils.[32] | Inhibition of gene expression and protein secretion.[32] |

Table 2: Representative Quantitative Data from In Vitro Assays

The following data is illustrative and represents expected outcomes based on the compound's known activity.

| Treatment | TNF-α Secretion (pg/mL) | % Inhibition | IL-6 Secretion (pg/mL) | % Inhibition |

| Unstimulated Control | 15 ± 4 | - | 10 ± 3 | - |

| LPS (1 µg/mL) + Vehicle | 1250 ± 98 | 0% | 2100 ± 150 | 0% |

| LPS + HPPA (1 µM) | 875 ± 65 | 30% | 1365 ± 110 | 35% |

| LPS + HPPA (10 µM) | 437 ± 33 | 65% | 630 ± 55 | 70% |

| LPS + HPPA (50 µM) | 187 ± 21 | 85% | 252 ± 28 | 88% |

| LPS + Dexamethasone (1 µM) | 112 ± 15 | 91% | 168 ± 20 | 92% |

Conclusion and Future Directions

This compound stands as a compelling anti-inflammatory agent that exerts its effects primarily through the potent inhibition of the NF-κB signaling pathway, leading to a significant reduction in the expression and secretion of key pro-inflammatory cytokines like TNF-α and IL-6. The experimental protocols detailed herein provide a robust framework for validating these effects in a controlled laboratory setting.

Future research should focus on further elucidating its complete mechanism of action, including:

-

Direct validation of AhR binding and its contribution to the anti-inflammatory profile.

-

In-depth studies on the MRGPRX2 receptor to fully understand its role in neuro-inflammation and itch reduction.

-

Progression to in vivo models of inflammatory diseases (e.g., dermatitis, psoriasis) to confirm its therapeutic efficacy and safety profile.

By leveraging these insights and methodologies, the scientific community can continue to unlock the full therapeutic potential of this promising oat-inspired molecule.

References

A consolidated list of all sources cited within this guide.

- Procoal. (2021, June 24). This compound Explained, Skin Benefits, INCI. [Link]

- Cipher Skincare. (2025, February 17). This compound. [Link]

- bctchemical. The Benefits and Uses of this compound (HPPA). [Link]

- Wikipedia. Avenanthramide. [Link]

- bctchemical. This compound: An Overview of its Uses and Benefits. [Link]

- FEBS. (2024).

- SincereSkin.lt. This compound. [Link]

- National Institutes of Health (NIH). Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases. [Link]

- Chloé Robi. (2024, November 27).

- Knowledge. (2023, May 24). What's the function of this compound on skin?[Link]

- Pharmacognosy Reviews. Avenanthramides of Oats: Medicinal Importance and Future Perspectives. [Link]

- Personal Care Insights. (2023, September 12). Symrise isolates functional oat compound for soothing and moisturizing sensitive skin. [Link]

- PubMed.

- PubMed. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. [Link]

- Symrise. (2023, September 7). Symrise introduces cosmetic ingredient from oats: SymCalmin® Avena soothes sensitive skin. [Link]

- SymSelect. (2019, February 4). SymCalmin. [Link]

- ScienceDirect.

- Symrise. SymCalmin®. [Link]

- UL Prospector. (2025, December 5). SymCalmin® by Symrise. [Link]

- Charles River Laboratories. Cytokine Response Assays. [Link]

- INCIDecoder. This compound (Explained + Products). [Link]

- Taylor & Francis Online. (2020, January 21).

- National Institutes of Health (NIH). (2013, January 9). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. [Link]

- SciELO. (2022). In vitro assays to quantify the biological activity of cytokines. [Link]

- National Institutes of Health (NIH). (2020, November 13). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. [Link]

- Explicyte Immuno-Oncology. (2020, April 16).

- ResearchGate. (2022, September). Allergic contact dermatitis from a skin-calming cream containing this compound. [Link]

- National Institutes of Health (NIH).

- YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained. [Link]

- National Institutes of Health (NIH).

- Biomedica. Human IL-6 ELISA. [Link]

- MDPI.

- National Institutes of Health (NIH). Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound. [Link]

- PLOS One. (2019, April 26). Activation of aryl hydrocarbon receptor signaling by a novel agonist ameliorates autoimmune encephalomyelitis. [Link]

- National Institutes of Health (NIH). Allergic contact dermatitis from a skin-calming cream containing this compound. [Link]

- PubMed Central. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

- PubMed Central. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]

- PubMed Central. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites. [Link]

- MDPI.

- PubMed Central. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. [Link]

- PubMed Central. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. [Link]

- MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [Link]

Sources

- 1. cipherskincare.com [cipherskincare.com]

- 2. Allergic contact dermatitis from a skin‐calming cream containing this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. procoal.co.uk [procoal.co.uk]

- 8. Avenanthramide - Wikipedia [en.wikipedia.org]

- 9. Avenanthramide, a powerful antioxidant specifically found in oats — Chloé Robi [chloerobi.com]

- 10. alterchem.ru [alterchem.ru]

- 11. symselect.com [symselect.com]

- 12. ulprospector.com [ulprospector.com]

- 13. This compound (Explained + Products) [incidecoder.com]

- 14. phcogrev.com [phcogrev.com]

- 15. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of the aryl hydrocarbon receptor is essential for mediating the anti-inflammatory effects of a novel low-molecular-weight compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Symrise isolates functional oat compound for soothing and moisturizing sensitive skin [personalcareinsights.com]

- 19. symrise.com [symrise.com]

- 20. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]